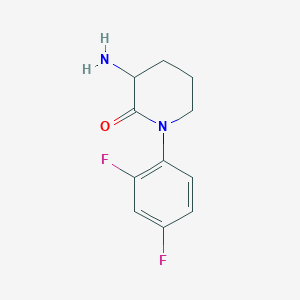

3-Amino-1-(2,4-difluorophenyl)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

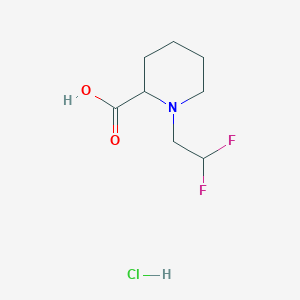

“3-Amino-1-(2,4-difluorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1341063-42-0 . It has a molecular weight of 226.23 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

Butyrophenones Synthesis : This compound is a neuroleptic agent synthesized for metabolic studies. Its synthesis involves a series of reactions, including Mannich reaction and Grignard reaction, leading to the production of neuroleptic butyrophenones (Nakatsuka, Kawahara, & Yoshitake, 1981).

Naphthalimides with Ferrocenyl Headgroups : It's used in synthesizing naphthalimides with ferrocenyl headgroups, showing donor-acceptor interactions that are valuable in developing organometallic compounds (McAdam et al., 2003).

Chemical Structure and Properties

Cyclic Borinates Synthesis : It's involved in the synthesis of cyclic borinates obtained from piperidine and piperazine alcohols, characterized using spectroscopy and X-ray crystallography. This synthesis contributes to the understanding of heterocyclic systems (Höpfl et al., 1998).

Aminolysis Studies : Research on the aminolysis of X-substituted phenyl diphenylphosphinates provides insight into reaction mechanisms and transition-state structures, which is crucial in understanding chemical reactions involving piperidine derivatives (Um, Han, & Shin, 2009).

Pharmacological Applications

GABA Uptake Inhibitors : The compound is a part of the synthesis of inhibitors that target the uptake of gamma-aminobutyric acid (GABA), playing a significant role in developing treatments for neurological disorders (Ali et al., 1985).

Gold Catalysis in Synthesis : It's used in the synthesis of fluorinated nitrogen heterocycles, with a focus on the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine, using gold catalysis. This method is significant in pharmaceutical chemistry (Simonneau et al., 2011).

Biochemical and Molecular Studies

Antimicrobial Activity : The compound has been used in synthesizing derivatives with antimicrobial properties, such as in the crystal structure of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (Okasha et al., 2022).

Aminoxyl-Mediated α-Cyanation : An electrochemical method involving this compound enables cyanation of secondary piperidines, an important process in pharmaceutical chemistry (Lennox et al., 2018).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

The compound is used in scientific research and finds applications in diverse fields including drug discovery and material synthesis due to its unique properties and structural versatility. As a piperidine derivative, it is part of an important class of compounds for designing drugs , suggesting potential future directions in pharmaceutical research.

Propriétés

IUPAC Name |

3-amino-1-(2,4-difluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-7-3-4-10(8(13)6-7)15-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHBVVBYLROTKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2894108.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)

![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894118.png)

![2,2'-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol](/img/structure/B2894123.png)